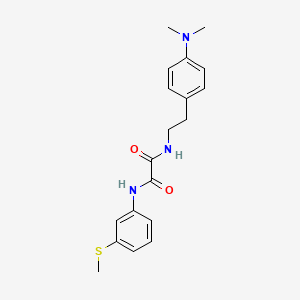
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenethyl moiety and a methylthio group attached to a phenyl ring, connected through an oxalamide linkage. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylamino Phenethyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate phenethylamine under reductive amination conditions.
Formation of the Methylthio Phenyl Intermediate: This step involves the reaction of 3-(methylthio)benzaldehyde with an appropriate amine under similar conditions.
Coupling Reaction: The final step involves coupling the two intermediates using oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.
Uniqueness
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to its analogs. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
生物活性
N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide is an organic compound characterized by a unique structure that includes a dimethylamino group, a methylthio group, and an oxalamide linkage. This compound has garnered attention for its potential biological activities, which include applications in medicinal chemistry, enzyme inhibition, and as a biochemical probe.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 953951-33-2
- Molecular Formula : C18H22N2O2S
The compound's structure allows it to engage in various chemical reactions, enhancing its utility in research and development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with biological macromolecules, while the methylthio group can participate in redox reactions. These interactions may modulate enzyme activities and signaling pathways, leading to various biological effects.
Inhibition of Enzymes
Research has indicated that compounds structurally similar to this compound exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE). For instance, studies have shown that derivatives of dimethylaminophenyl compounds can achieve IC50 values as low as 0.02 µM against AChE, indicating potent inhibitory activity .
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Antioxidant Activity :
-
Therapeutic Potential :
- Preliminary investigations into the therapeutic applications of this compound have indicated potential anti-inflammatory and anticancer activities, making it a candidate for further drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)acetamide | Acetamide | Moderate AChE inhibition | 0.50 |
| N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)urea | Urea | Low AChE inhibition | 5.00 |
| N1-(4-(dimethylamino)phenethyl)-N2-methyloxalamide | Oxalamide | High AChE inhibition | 0.30 |
This table illustrates how the oxalamide linkage contributes to the unique biological activity of this compound compared to its analogs.
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-22(2)16-9-7-14(8-10-16)11-12-20-18(23)19(24)21-15-5-4-6-17(13-15)25-3/h4-10,13H,11-12H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEAIOCOKICOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














